2-(2,4-dichlorobenzyl)-6-(2,4-dimethylphenyl)pyridazin-3(2H)-one
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Description
2-(2,4-dichlorobenzyl)-6-(2,4-dimethylphenyl)pyridazin-3(2H)-one, also known as DCB-DMP, is a pyridazinone derivative that has been extensively studied for its potential therapeutic applications. This compound has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further research.
Scientific Research Applications
Synthesis and Bioactivity
2-(2,4-Dichlorobenzyl)-6-(2,4-dimethylphenyl)pyridazin-3(2H)-one, a pyridazinone derivative, has been studied for various synthetic and biological applications. Research has shown the synthesis of novel pyridazinone derivatives through different chemical reactions, offering potential for diverse biological activities. For instance, the synthesis and molecular docking of triazolopyridine, pyridotriazine, and pyridine-pyrazole hybrid derivatives have demonstrated moderate to good binding energies on target proteins, indicating antimicrobial and antioxidant activities (Flefel et al., 2018). Similarly, the synthesis of novel 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones has shown significant anti-cancer, anti-inflammatory, and antimicrobial actions, highlighting the therapeutic potential of pyridazinone derivatives (Ahmad et al., 2010).
Anticancer and Antioxidant Properties
Further exploration into the chemical space of pyridazinones has yielded compounds with notable anticancer and antioxidant properties. The development of new 4‐chloro‐2‐(3‐chloro‐4‐fluorophenyl)‐5‐(aliphatic/cyclic saturated amino)pyridazin‐3(2H)‐one derivatives has resulted in inhibitory effects on various human cancer cell lines, alongside significant antiangiogenic and antioxidant activities (Kamble et al., 2015). These studies underscore the relevance of pyridazinone scaffolds in the development of new therapeutic agents with potential anticancer efficacy.
Structural and Electrochemical Studies
The structural and electrochemical properties of pyridazinone derivatives also offer insights into their utility in scientific research. Crystal structure analysis and density functional theory (DFT) calculations have been employed to study the molecular structures and electronic properties of these compounds, facilitating a deeper understanding of their chemical behavior and potential applications in materials science and corrosion inhibition (Sallam et al., 2021).
properties
IUPAC Name |
2-[(2,4-dichlorophenyl)methyl]-6-(2,4-dimethylphenyl)pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N2O/c1-12-3-6-16(13(2)9-12)18-7-8-19(24)23(22-18)11-14-4-5-15(20)10-17(14)21/h3-10H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRYMHOTXOQZISO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NN(C(=O)C=C2)CC3=C(C=C(C=C3)Cl)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dichlorobenzyl)-6-(2,4-dimethylphenyl)pyridazin-3(2H)-one |
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